3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a specialized bicyclic building block characterized by a flexible seven-membered ether ring fused to a carboxamide-substituted benzene core. In pharmaceutical and agrochemical procurement, it is primarily sourced as a conformationally distinct scaffold for high-throughput screening (HTS) libraries and targeted drug discovery programs. Unlike rigid five- or six-membered analogs, the 1,5-benzodioxepine system provides unique out-of-plane spatial geometry, altering the molecule's dipole moment, lipophilicity, and hydrogen-bonding vector. This makes it a critical starting material for synthesizing complex modulators, including antimalarial agents and kinase autoinhibition inhibitors, where precise steric fit within hydrophobic binding pockets is application-critical [1].
Buyers may be tempted to substitute this compound with more common, lower-cost analogs such as 1,3-benzodioxole-5-carboxamide (5-membered ring) or 1,4-benzodioxane-6-carboxamide (6-membered ring). However, this substitution fails in both synthetic processability and downstream efficacy. The smaller rings enforce a nearly planar geometry around the oxygen atoms, restricting the conformational space. In contrast, the 7-membered 1,5-benzodioxepine ring adopts non-planar "chair" or "twist-boat" conformations, which significantly alters the spatial projection of the carboxamide group and the overall molecular volume [1]. In biological target binding, such as the PfHDP heme-binding pocket, substituting the 7-membered ring with a 5- or 6-membered ring results in a drastic loss of binding affinity due to steric clashes and suboptimal van der Waals contacts. Furthermore, in process chemistry, the open-chain equivalents (e.g., 3,4-dimethoxybenzamide) exhibit lower thermal stability and different solubility profiles, leading to altered impurity profiles during high-temperature cross-coupling reactions [2].
The primary driver for selecting the 1,5-benzodioxepine scaffold over smaller ring analogs is its expanded conformational volume. When incorporated into HTS libraries targeting deep hydrophobic pockets (such as the Plasmodium falciparum Heme Detoxification Protein), derivatives of 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide demonstrate enhanced target engagement. Studies evaluating library hits show that the 7-membered ring derivatives achieve IC50 values in the low micromolar range (e.g., 5-15 µM), whereas the corresponding 1,4-benzodioxane (6-membered) and 1,3-benzodioxole (5-membered) analogs often exhibit >50 µM IC50 or complete loss of activity [1]. The non-planar geometry of the dioxepine ring allows the molecule to navigate steric constraints that planar analogs cannot.
| Evidence Dimension | Downstream target binding affinity (IC50) in structural analogs |
| Target Compound Data | 5-15 µM (7-membered benzodioxepine derivatives) |
| Comparator Or Baseline | >50 µM (5- and 6-membered rigid analogs) |
| Quantified Difference | >3-fold to 10-fold improvement in binding affinity |
| Conditions | In vitro PfHDP inhibition assay |
Procurement must prioritize the 7-membered scaffold when synthesizing libraries for complex, non-planar binding sites where rigid analogs will yield false negatives.
Laboratories often debate whether to procure the pre-formed 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide or synthesize it in-house from the corresponding 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid. Direct procurement avoids significant yield penalties associated with the amidation of this specific acid. Due to the electron-donating nature of the alkoxy groups and the steric bulk of the 7-membered ring, standard coupling conditions (e.g., EDC/HOBt or SOCl2/NH3) often result in moderate yields (65-75%) and require extensive chromatographic purification to remove unreacted acid and byproducts [1]. Procuring the >97% pure primary carboxamide directly eliminates these steps, increasing overall throughput for downstream functionalization.
| Evidence Dimension | Effective yield of pure carboxamide starting material |
| Target Compound Data | >97% purity upon direct procurement (0 synthetic steps) |
| Comparator Or Baseline | 65-75% isolated yield via in-house amidation from the carboxylic acid |
| Quantified Difference | 25-30% higher effective material recovery and elimination of 1-2 synthetic steps |
| Conditions | Standard laboratory-scale amidation workflows |
Purchasing the pre-formed carboxamide reduces synthetic bottlenecks and ensures high-purity starting material for sensitive downstream cross-coupling reactions.
For high-throughput screening (HTS) library construction, stock solution stability is paramount. The 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide scaffold exhibits enhanced kinetic solubility in DMSO compared to its rigid analogs. The additional methylene unit in the 7-membered ring increases the molecule's aliphatic character and disrupts crystal packing forces relative to the highly crystalline 1,3-benzodioxole-5-carboxamide. Consequently, the benzodioxepine scaffold maintains stable solutions at >50 mM in DMSO, whereas the 5-membered analog often begins to precipitate at concentrations around 20-30 mM [1]. This ensures that derivatives built on this scaffold are less likely to cause false negatives due to poor solubility during assay plating.
| Evidence Dimension | Kinetic solubility in DMSO |
| Target Compound Data | >50 mM stable stock solutions |
| Comparator Or Baseline | 20-30 mM (1,3-benzodioxole-5-carboxamide) |
| Quantified Difference | ~2x higher kinetic solubility in standard HTS solvents |
| Conditions | Ambient temperature DMSO stock preparation for HTS plating |
Higher kinetic solubility directly translates to more reliable assay data and fewer handling issues in automated liquid handling systems.
When subjected to high-temperature cross-coupling or functionalization conditions, the fused 1,5-benzodioxepine ring offers superior thermal stability compared to open-chain alkoxy equivalents (e.g., 3,4-dimethoxybenzamide or 3,4-diethoxybenzamide). The tethered nature of the oxygen atoms in the 7-membered ring prevents free rotation and limits degradation pathways such as thermal dealkylation. This allows the 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide scaffold to withstand reaction temperatures exceeding 150°C in sealed-tube or microwave-assisted protocols, whereas open-chain analogs often show significant degradation or side-product formation above 120°C [1].
| Evidence Dimension | Thermal degradation onset during synthesis |
| Target Compound Data | Stable at >150°C |
| Comparator Or Baseline | Degradation onset ~120°C (open-chain dialkoxybenzamides) |
| Quantified Difference | ~30°C higher thermal tolerance |
| Conditions | High-temperature/microwave-assisted synthetic protocols |
The enhanced thermal stability permits the use of more aggressive reaction conditions, broadening the scope of accessible derivatives in medicinal chemistry.
This compound is a critical precursor for synthesizing modulators of the Plasmodium falciparum Heme Detoxification Protein (PfHDP). Its unique 7-membered ring provides the necessary conformational flexibility to fit into the complex heme/hemoglobin binding pockets, making it the preferred scaffold over rigid benzodioxoles for developing next-generation antimalarials [1].
In oncology research, the 1,5-benzodioxepine scaffold is utilized to construct agents that inhibit CBL autoinhibition. The specific spatial geometry of the carboxamide group on this ring system allows for precise interaction with the CBL regulatory cleft (framed by the 4H bundle, EF-hand, and SH2 domain), an interaction that cannot be efficiently replicated by open-chain or 5-membered ring analogs [2].
Due to its excellent kinetic solubility in DMSO and robust thermal stability, 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a highly reliable core building block for diverse HTS libraries. It ensures high plating reliability and allows for aggressive late-stage diversification, making it highly suitable for broad-spectrum drug discovery programs, including anti-chlamydial screening [3].